ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S. It is a brominated derivative of thieno[3,2-b]pyrrole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used as an important raw material in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under ambient conditions to form the desired product . Another method includes the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, esterification, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thieno[3,2-b]pyrrole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating biological pathways .
Comparison with Similar Compounds
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other thieno[3,2-b]pyrrole derivatives:
Thieno[3,2-b]pyrrole-5-carboxamides: These compounds exhibit antiviral activity and are used in medicinal chemistry.
Thieno[3,2-b]pyrrole-5-carbohydrazides: Known for their potential antitubercular activity.
Thieno[3,2-b]pyrrole-5-carboxylic acids: Used as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGSKTSSCQBDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524070 | |
Record name | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238749-50-3 | |
Record name | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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